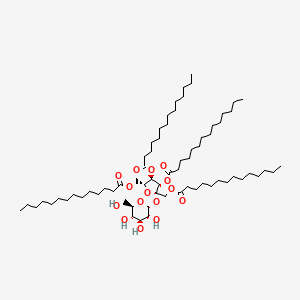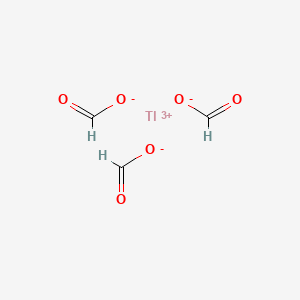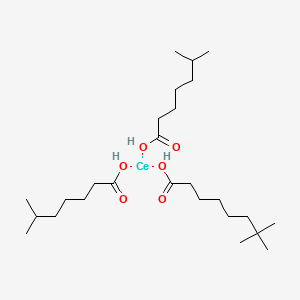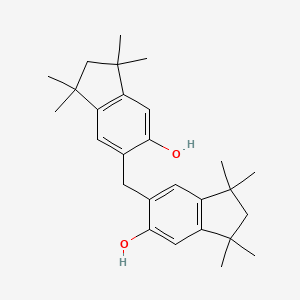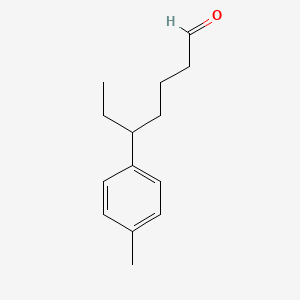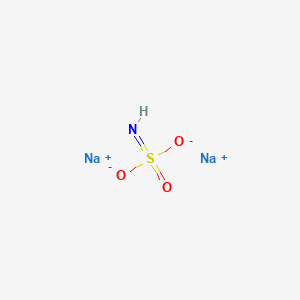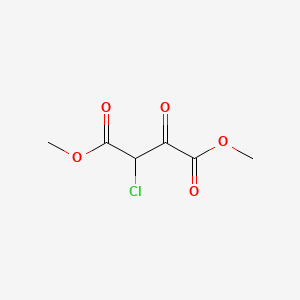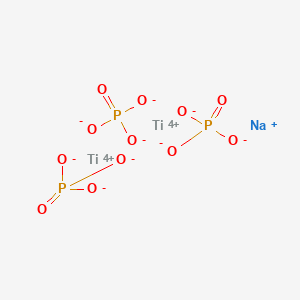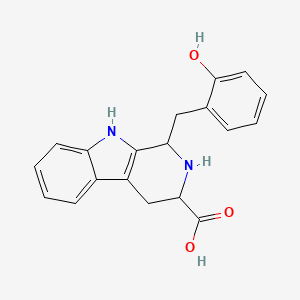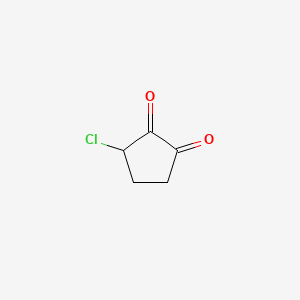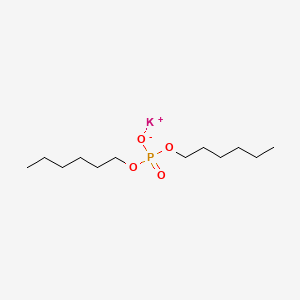
Potassium dihexyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dihexyl phosphate is an organophosphate compound with the chemical formula C12H27KO4P. It is a potassium salt of dihexyl phosphate, which is an ester of phosphoric acid. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium dihexyl phosphate can be synthesized through the esterification of phosphoric acid with hexanol, followed by neutralization with potassium hydroxide. The reaction typically involves heating phosphoric acid and hexanol in the presence of a catalyst, such as sulfuric acid, to form dihexyl phosphate. The resulting ester is then neutralized with potassium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The raw materials, including phosphoric acid, hexanol, and potassium hydroxide, are mixed in reactors under controlled temperatures and pressures. The product is then purified through filtration and distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium dihexyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form dihexyl phosphate and potassium hydroxide.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products
Hydrolysis: Dihexyl phosphate and potassium hydroxide.
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl or aryl phosphates.
Wissenschaftliche Forschungsanwendungen
Potassium dihexyl phosphate has several scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance the solubility of reactants.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of potassium dihexyl phosphate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the transport of molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium dihydrogen phosphate (KH2PO4): A widely used fertilizer and buffering agent.
Dipotassium phosphate (K2HPO4): Used in food processing and as a buffering agent.
Potassium hexyl phosphate: Similar to potassium dihexyl phosphate but with a shorter alkyl chain.
Uniqueness
This compound is unique due to its longer alkyl chains, which provide enhanced surfactant properties compared to other potassium phosphate compounds. This makes it particularly useful in applications requiring strong emulsifying and solubilizing capabilities.
Eigenschaften
CAS-Nummer |
75641-00-8 |
|---|---|
Molekularformel |
C12H26KO4P |
Molekulargewicht |
304.40 g/mol |
IUPAC-Name |
potassium;dihexyl phosphate |
InChI |
InChI=1S/C12H27O4P.K/c1-3-5-7-9-11-15-17(13,14)16-12-10-8-6-4-2;/h3-12H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
PWDIHJMBELMGND-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCOP(=O)([O-])OCCCCCC.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


